molecular formula C7H6F2N2O2 B14761538 2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide

2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide

Cat. No.: B14761538
M. Wt: 188.13 g/mol
InChI Key: RUAOCHKHACNZDJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a pyridine ring, which imparts distinct reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyridine precursors using difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to amines under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl and carboxamide groups also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-5-hydroxypyridine-4-carboxylic acid
  • 2-(Difluoromethyl)-5-hydroxypyridine-4-methylamide
  • 2-(Difluoromethyl)-5-hydroxypyridine-4-ethylamide

Uniqueness

2-(Difluoromethyl)-5-hydroxypyridine-4-carboxamide is unique due to the presence of both difluoromethyl and carboxamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2-(difluoromethyl)-5-hydroxypyridine-4-carboxamide

InChI

InChI=1S/C7H6F2N2O2/c8-6(9)4-1-3(7(10)13)5(12)2-11-4/h1-2,6,12H,(H2,10,13)

InChI Key

RUAOCHKHACNZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)O)C(=O)N

Origin of Product

United States

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